molecular formula C11H13BrO3 B15318876 4-(4-Bromo-2-methoxyphenyl)butanoic acid

4-(4-Bromo-2-methoxyphenyl)butanoic acid

Cat. No.: B15318876
M. Wt: 273.12 g/mol
InChI Key: AGUFPXGVFUAAJF-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methoxyphenyl)butanoic acid is a substituted butanoic acid derivative featuring a phenyl ring with a bromine atom at the para-position (C4) and a methoxy group at the ortho-position (C2). Its molecular formula is C₁₁H₁₃BrO₃, with a calculated molecular weight of 287.13 g/mol. The bromine and methoxy substituents influence its electronic properties, solubility, and reactivity, making it a compound of interest for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

4-(4-bromo-2-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H13BrO3/c1-15-10-7-9(12)6-5-8(10)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)

InChI Key

AGUFPXGVFUAAJF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-methoxyphenyl)butanoic acid typically involves the bromination of 4-methoxyphenylbutanoic acid. The process can be summarized as follows:

    Starting Material: 4-Methoxyphenylbutanoic acid.

    Bromination: The introduction of a bromine atom at the para position relative to the methoxy group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Major Products

    Substitution: Formation of substituted derivatives, such as 4-(4-amino-2-methoxyphenyl)butanoic acid.

    Oxidation: Formation of 4-(4-hydroxy-2-methoxyphenyl)butanoic acid.

    Reduction: Formation of 4-(4-bromo-2-methoxyphenyl)butanol.

Scientific Research Applications

4-(4-Bromo-2-methoxyphenyl)butanoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound can be used in the synthesis of drug candidates, especially those targeting specific receptors or enzymes.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.

    Biological Studies: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methoxyphenyl)butanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. For example, the bromine atom can form halogen bonds with amino acid residues in proteins, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of 4-(4-Bromo-2-methoxyphenyl)butanoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Characteristics
This compound C₁₁H₁₃BrO₃ 287.13 (calculated) 4-Br, 2-OCH₃ Not reported Electron-withdrawing Br and electron-donating OCH₃; potential steric hindrance at ortho position
4-(4-Bromophenyl)butanoic acid C₁₀H₁₁BrO₂ 243.1 4-Br 67 Simpler structure; higher acidity due to Br’s inductive effect
4-(2-Methoxyphenyl)butanoic acid C₁₁H₁₄O₃ 194.23 2-OCH₃ Not reported Lower molecular weight; methoxy enhances solubility in polar solvents
4-(2,5-Dimethoxyphenyl)butanoic acid C₁₂H₁₆O₄ 224.25 2-OCH₃, 5-OCH₃ 67–71 Multiple methoxy groups increase hydrophilicity and lower melting point
2-(4-Bromo-2-methoxyphenyl)acetic acid C₉H₉BrO₃ 245.07 4-Br, 2-OCH₃ (shorter chain) Not reported Shorter carbon chain reduces steric bulk; higher acidity due to proximity of Br to COOH
Key Observations:
  • Bromine vs. Methoxy Effects: Bromine’s electron-withdrawing nature increases the acidity of the carboxylic acid group compared to methoxy-substituted analogs (e.g., 4-(2-Methoxyphenyl)butanoic acid) .

Comparison with Amino and Ketone Derivatives

  • 4-Amino-4-(5-bromo-2-methoxyphenyl)butanoic acid : Molecular formula: C₁₁H₁₄BrNO₃ (MW: 288.14). The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the non-amino analog.
  • 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid : Features a conjugated α,β-unsaturated ketone system, enabling Michael addition reactions. The ketone group increases electrophilicity, contrasting with the saturated butanoic acid chain in the target compound.

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